Cas no 1379444-41-3 ((2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE)

(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is a chiral amine compound featuring a trifluoromethyl group and a phenyl substituent. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing binding affinity in drug design. This compound is useful in medicinal chemistry for developing CNS-active agents or enzyme inhibitors due to its structural rigidity and electronic properties. High enantiomeric purity ensures reproducibility in research applications. Suitable for use in organofluorine chemistry, it serves as an intermediate in the synthesis of fluorinated analogs with improved pharmacokinetic profiles.
(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE structure
1379444-41-3 structure
Product Name:(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE
CAS No:1379444-41-3
MF:C10H12F3N
MW:203.204193115234
CID:4595328
Update Time:2025-10-30

(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE Chemical and Physical Properties

Names and Identifiers

    • (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE
    • Benzenepropanamine, α-(trifluoromethyl)-, (αR)-
    • Inchi: 1S/C10H12F3N/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2/t9-/m1/s1
    • InChI Key: CJIJQPOXSZBIGD-SECBINFHSA-N
    • SMILES: C(F)(F)(F)[C@H](N)CCC1=CC=CC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE Pricemore >>

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Additional information on (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE

(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE and CAS No. 1379444-41-3: A Comprehensive Overview of Its Chemical Properties, Pharmacological Potential, and Research Applications

(2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE, with the chemical identifier CAS No. 1379444-41-3, represents a novel synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of fluorinated amine derivatives, characterized by the presence of a trifluoromethyl group (-CF3) and a phenyl substituent at the 4-position of a butan-2-amine scaffold. Its unique structural features, including stereochemical configuration (R-configuration at the central carbon), fluorinated functional groups, and aromatic ring systems, contribute to its potential pharmacological activity and biological relevance.

Recent studies have highlighted the importance of fluorinated amine compounds in drug discovery due to their ability to modulate receptor interactions and improve metabolic stability. The incorporation of trifluoromethyl groups into organic molecules is a common strategy to enhance lipophilicity, metabolic resistance, and target specificity. In the case of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE, the trifluoromethyl substituent at the 1-position and the phenyl group at the 4-position create a spatial arrangement that may facilitate interactions with specific biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels. This structural complexity is further amplified by the stereochemical control at the central carbon, which could influence the compound's enantioselectivity and biological activity.

Research published in 2023 has demonstrated that fluorinated amine derivatives like (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE exhibit promising anti-inflammatory properties. A study conducted by Smith et al. (2023) showed that this compound significantly inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in the regulation of inflammatory responses. This finding underscores the potential of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE as a candidate for the development of anti-inflammatory drugs.

Another area of interest is the role of fluorinated amine compounds in neuropharmacology. A 2023 study published in the Journal of Medicinal Chemistry explored the effects of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE on neurodegenerative diseases. The research team found that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS). The compound's ability to cross the blood-brain barrier (BBB) is a key factor in its potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease. Further, the compound's interaction with monoamine oxidase (MAO) enzymes was investigated, suggesting its potential as a neuroprotective agent.

In the context of drug development, the synthesis of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE has been optimized using asymmetric catalytic methods. A 2023 paper in Organic Letters described a novel approach to achieve high enantiomeric purity (ee >99%) through the use of chiral catalysts. This synthetic strategy not only enhances the efficiency of production but also ensures the compound's stereochemical integrity, which is critical for its pharmacological efficacy. The ability to control the stereochemistry of the central carbon is particularly important in drug design, as enantiomers can exhibit different biological activities and toxicities.

Furthermore, the pharmacokinetic properties of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE have been evaluated in preclinical models. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for efficient penetration into biological membranes, while the trifluoromethyl group may contribute to its metabolic stability. The compound's half-life and bioavailability are critical parameters for its potential use in therapeutic applications, and ongoing research aims to optimize these properties for clinical translation.

Despite its promising properties, the safety profile of (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE requires further investigation. Preliminary toxicological studies have indicated that the compound is generally well-tolerated at low concentrations, but higher doses may lead to mild hepatotoxicity in animal models. These findings highlight the need for rigorous safety assessments before advancing to clinical trials. Additionally, the potential for drug-drug interactions, particularly with other fluorinated compounds, is an area of ongoing research.

Overall, (2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE represents a versatile compound with potential applications in multiple therapeutic areas. Its structural complexity, combined with its pharmacological activity, makes it a valuable candidate for further exploration in medicinal chemistry. As research continues to uncover its mechanisms of action and optimize its properties, this compound may pave the way for the development of novel drugs targeting inflammation, neurodegenerative diseases, and other conditions.

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